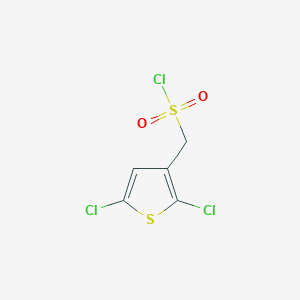

(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

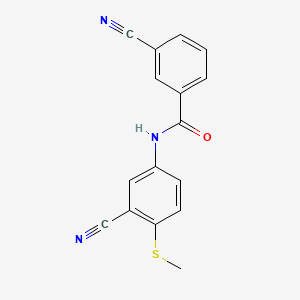

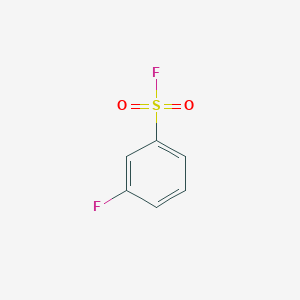

(2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride is a heteroaryl sulfonyl chloride derivative . It is used in various research applications .

Molecular Structure Analysis

The molecular formula of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride is C5H3Cl3O2S2 . The molecular weight is 265.57 .Physical And Chemical Properties Analysis

The physical and chemical properties of (2,5-Dichlorothiophen-3-yl)methanesulfonyl chloride are not fully detailed in the search results. It is known that the compound has a molecular weight of 265.57 .Scientific Research Applications

Environmental Applications and Methane Conversion

Occupational Exposure to Chlorinated Solvents : Research on chlorinated aliphatic solvents, including methanes, has identified associations with adverse health effects due to occupational exposure. This highlights the importance of understanding the toxicology and environmental impact of such compounds (Ruder, 2006).

Methane as a Resource : Methanotrophs, capable of converting methane to valuable bioproducts, showcase the potential of biotechnological applications to address environmental challenges and resource recovery (Strong, Xie, & Clarke, 2015).

Chemical Synthesis and Functionalization

Homogeneous Functionalization of Methane : Studies focused on converting methane to functionalized products provide insights into chemical processes that may be relevant for derivatives of complex chlorinated and sulfur-containing compounds (Gunsalus et al., 2017).

Sulfur Compounds Oxidation : The photocatalytic oxidation of sulfur compounds, including those related to methanesulfonates, indicates the relevance of these compounds in environmental remediation efforts (Cantau et al., 2007).

Methane Emission and Climate Impact

- Methane Emissions and Climate Feedbacks : Research into methane's role in climate systems, including emissions from natural and anthropogenic sources, emphasizes the environmental significance of understanding and controlling methane-related processes (Dean et al., 2018).

properties

IUPAC Name |

(2,5-dichlorothiophen-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3O2S2/c6-4-1-3(5(7)11-4)2-12(8,9)10/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULLXIIYAIGAHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CS(=O)(=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2649842.png)

![2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2649843.png)

![3-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2649851.png)

![7-Methylthieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2649856.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2649863.png)